Exclusive Thione Tautomer vs. Tautomeric Mixtures in Aromatic Pyrimidine-5-thiones
5(2H)-Pyrimidinethione adopts a 2H-dihydro structure that locks the sulfur in the thione (C=S) oxidation state. XPS analysis of dihydropyrimidine-5-thiones demonstrates >99% thione character, in contrast to the aromatic analog 4-(3-chlorophenyl)-pyrimidine-5-thione, which rests at ~65% thione in the solid state . This near-quantitative thione occupancy eliminates the nucleophilic thiol form that would otherwise compete in S-functionalization reactions.
| Evidence Dimension | Fraction of thione tautomer (% thione form) |
|---|---|
| Target Compound Data | >99% thione (dihydro form) |
| Comparator Or Baseline | 4-(3-Chlorophenyl)-pyrimidine-5-thione: ~65% thione |
| Quantified Difference | Δ > 34 percentage points in thione content |
| Conditions | Solid-state X-ray photoelectron spectroscopy (XPS), evaluated via S 2p and N 1s orbital intensities |
Why This Matters
Consistent thione-only reactivity ensures reproducible S-alkylation yields and eliminates purification complications from tautomeric mixtures, directly reducing batch-to-batch variability in downstream synthesis.
- [1] S. Pignataro, G. Distefano, A. Modelli, 'The molecular structure of pyrimidine-thiones; evidence from electron spectroscopy', Journal of Molecular Structure, 1980, 60, 193–196. View Source
